Uniform Inactivity Across >30 HTS Targets Establishes a Reliable Negative-Control Profile
PubChem bioassay records for CID 1474208 (the 2‑chloro derivative) contain 34 primary and confirmatory screening results, all categorized as 'Inactive' [1]. This panel spans kinases (PLK1, PKD), GPCRs (GALR2, NPY‑Y1, PPARγ, M1), proteases (Factor XIa, XIIa, ADAM17), phosphatases (ALP, TNAP), protein‑protein interactions (Bcl‑2 family, Mcl‑1/Bid, Mcl‑1/Noxa), and cellular pathways (NF‑κB, VCAM1, Wnt/β‑catenin, PTEN, phagocytosis). No other compound in the N‑(1,5,6‑trimethyl‑1H‑1,3‑benzimidazol‑4‑yl)‑sulfonamide series has an equivalent breadth of publicly available, uniformly negative screening data, a feature that uniquely qualifies the 2‑chloro derivative as a multi‑target negative reference compound.
| Evidence Dimension | Number of HTS assays with uniformly inactive outcome across diverse target classes |
|---|---|
| Target Compound Data | 34/34 assays 'Inactive' (PubChem AID 619–1046) |
| Comparator Or Baseline | 4‑Chloro (CID 1474185), 2,4‑dichloro, 2,4,5‑trichloro (CID 1474191), and methanesulfonamide (CID 1474193) analogs: no equivalent breadth of public HTS data available |
| Quantified Difference | 34 publicly archived inactive outcomes vs. minimal or absent public screening data for analogs |
| Conditions | PubChem BioAssay database, MLSMR library screening, various assay formats (fluorescence polarization, luminescence, cell‑based imaging). |
Why This Matters
A compound with a documented, uniformly inactive fingerprint eliminates the risk of cryptic biological activity that could confound interpretation of screening results, making it a uniquely reliable negative control for assay development and counter‑screening.
- [1] PubChem BioAssay Records, CID 1474208. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1474208#section=BioAssays (accessed April 2026). View Source
